Efipladib
Overview
Description
Efipladib is a small molecule drug initially developed by Pfizer Inc. It is a potent, selective, and orally active inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). The compound has been studied for its potential therapeutic applications in various diseases, including immune system diseases, skin and musculoskeletal diseases, nervous system diseases, and respiratory diseases .
Preparation Methods
Efipladib can be synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the following steps:
Formation of Indole Derivative: The synthesis begins with the preparation of an indole derivative, which serves as the core structure of this compound.
Substitution Reactions: Various substitution reactions are carried out to introduce functional groups such as chloro, sulfonyl, and diphenylmethyl groups onto the indole core.
Coupling Reactions: The substituted indole derivative is then coupled with benzoic acid derivatives to form the final product, this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of this compound.
Chemical Reactions Analysis
Efipladib undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, resulting in different reduced forms of the compound.
Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce various functional groups onto the indole core.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Efipladib has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound is used as a tool compound to study the inhibition of cPLA2α and its effects on various biochemical pathways.
Biology: In biological research, this compound is used to investigate the role of cPLA2α in cell signaling, inflammation, and cancer progression.
Medicine: this compound has been studied for its potential therapeutic applications in diseases such as asthma, osteoarthritis, and pain.
Mechanism of Action
Efipladib exerts its effects by inhibiting the activity of cPLA2α, an enzyme that hydrolyzes membrane glycerophospholipids to release arachidonic acid and lysophospholipids. These products are implicated in various cellular processes, including inflammation and cancer cell proliferation. By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Efipladib is unique among cPLA2α inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
Pyrrophenone: Another cPLA2α inhibitor with a different chemical structure but similar mechanism of action.
AACOCF3: A trifluoromethyl ketone derivative that inhibits cPLA2α but has lower potency compared to this compound.
Methyl Arachidonyl Fluorophosphonate (MAFP): A potent cPLA2α inhibitor with a different chemical structure and mechanism of action.
This compound’s unique chemical structure and high selectivity make it a valuable tool for studying cPLA2α and its role in various diseases.
Properties
CAS No. |
381683-94-9 |
---|---|
Molecular Formula |
C40H35Cl3N2O4S |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |
InChI Key |
HIZOPJQOPKRKFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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